![molecular formula C19H26O2 B3432009 3-Methylether-estradiol CAS No. 94535-16-7](/img/structure/B3432009.png)
3-Methylether-estradiol
Overview
Description
3-Methylether-estradiol, also known as 3-Methoxyestra-1,3,5(10)-trien-17-ol, is a chemical compound with the molecular formula C19H26O2 . It has an average mass of 286.409 Da and a monoisotopic mass of 286.193268 Da .
Molecular Structure Analysis
The molecular structure of 3-Methylether-estradiol can be analyzed using various techniques such as X-ray crystallography and 3D electron diffraction . These techniques allow for the determination of three-dimensional molecular structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylether-estradiol can be analyzed using various techniques. The compound has a molecular formula of C19H26O2, an average mass of 286.409 Da, and a monoisotopic mass of 286.193268 Da .
Scientific Research Applications
1. Anticancer Activity in Estradiol-Benzisoxazole Chimeras
3-Methylether-estradiol, as a structural component in the synthesis of novel estradiol-benzisoxazole hybrids, exhibits significant anticancer activities. These hybrids have been tested on various human cancer cell lines, including cervical, breast, and prostate cancers, demonstrating notable cancer cell-specific antiproliferative activity and the ability to trigger apoptosis in cancer cells. This research suggests a strong structure-function relationship, especially regarding the placement of hydroxyl groups on the molecules (Kovács et al., 2022).
2. Neurological Research
Research on estradiol, including derivatives like 3-Methylether-estradiol, has shown effects on cognitive functions and seizure thresholds. These effects are thought to be mediated through modulation of glutamate receptors in the hippocampus. One study found that estradiol treatment increased the density of NMDA agonist binding sites exclusively in the CA1 region of the hippocampus, indicating region-specific regulation of NMDA receptors which could have implications for learning and epileptic seizure activities (Weiland, 1992).
3. Microbial Metabolism of Estratrienes
3-Methylether-estradiol has been studied in the context of microbial metabolism. Corynebacterium species have been found to 3-O-demethylate estradiol-3-methylether to free 3-hydroxy compounds, highlighting the potential for microbial involvement in steroid metabolism. This process and its analogies to mammalian organism metabolism provide insights into the broader applications of steroid metabolism research (Schubert, Kaufmann, & Knöll, 1975).
4. Brain-Targeted Drug Delivery
3-Methylether-estradiol has been explored in the context of brain-targeted drug delivery systems. Research comparing 3-substituted versus 17-substituted chemical delivery systems for estradiol brain targeting has highlighted the importance of molecular structure in effective drug delivery. This research is vital for developing more efficient drug delivery methods, particularly for targeting the brain (Brewster et al., 1995).
Future Directions
The future directions of research on 3-Methylether-estradiol could involve further exploration of its potential biological effects and applications. For instance, one study found that estradiol analogs, which could include 3-Methylether-estradiol, attenuate autophagy, cell migration, and invasion . Another study discussed the use of selective estrogen-receptor modulators and other estrogen-like compounds in treating various conditions .
properties
IUPAC Name |
(8R,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADVBNYHGIBP-BBCBXFPWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylether-estradiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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